4,6-Methano-1,3,2-benzodioxaborole-2-methamine,AR-(3-bromopropyl)boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester
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Overview
Description
4,6-Methano-1,3,2-benzodioxaborole-2-methamine,AR-(3-bromopropyl)boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester is a complex organic compound that features a boronic acid ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Methano-1,3,2-benzodioxaborole-2-methamine,AR-(3-bromopropyl)boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester typically involves multiple steps, starting from commercially available precursors. The key steps may include:
- Formation of the benzodioxaborole core through cyclization reactions.
- Introduction of the methamine group via amination reactions.
- Attachment of the AR-(3-bromopropyl)boronic acid moiety through boronic acid coupling reactions.
- Esterification with (1S,2S,3R,5S)-(+)-2,3-pinanediol to form the final ester product.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Methano-1,3,2-benzodioxaborole-2-methamine,AR-(3-bromopropyl)boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the functional groups attached to the benzodioxaborole core.
Substitution: The bromopropyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can introduce a variety of functional groups to the bromopropyl moiety.
Scientific Research Applications
4,6-Methano-1,3,2-benzodioxaborole-2-methamine,AR-(3-bromopropyl)boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 4,6-Methano-1,3,2-benzodioxaborole-2-methamine,AR-(3-bromopropyl)boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The specific pathways and molecular targets depend on the context in which the compound is used, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
4,6-Methano-1,3,2-benzodioxaborole-2-methamine: Lacks the AR-(3-bromopropyl)boronic acid and pinanediol ester groups.
AR-(3-bromopropyl)boronic acid: Contains the boronic acid moiety but lacks the benzodioxaborole core.
(1S,2S,3R,5S)-(+)-2,3-pinanediol: A chiral diol used in the esterification process.
Uniqueness
The uniqueness of 4,6-Methano-1,3,2-benzodioxaborole-2-methamine,AR-(3-bromopropyl)boronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester lies in its combination of functional groups, which confer specific reactivity and potential applications that are not found in simpler compounds. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H25BBrNO2 |
---|---|
Molecular Weight |
330.07 g/mol |
IUPAC Name |
(1R)-4-bromo-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine |
InChI |
InChI=1S/C14H25BBrNO2/c1-13(2)9-7-10(13)14(3)11(8-9)18-15(19-14)12(17)5-4-6-16/h9-12H,4-8,17H2,1-3H3/t9-,10-,11+,12-,14-/m0/s1 |
InChI Key |
FEXGWQLLVNLRTO-HNRZYHPDSA-N |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CCCBr)N |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCCBr)N |
Origin of Product |
United States |
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